![molecular formula C23H22Cl2N2O B13994478 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol CAS No. 5443-27-6](/img/structure/B13994478.png)
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol is a chemical compound that belongs to the class of imidazolidin-2-yl derivatives. This compound is characterized by the presence of two 4-chlorobenzyl groups attached to an imidazolidine ring, which is further connected to a phenol group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol typically involves the reaction of 4-chlorobenzyl chloride with imidazolidine-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The phenol group is introduced in a subsequent step, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazolidine ring can be reduced to form imidazolidine derivatives.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidin-2-yl phenol derivatives.
Applications De Recherche Scientifique
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazolidine ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidin-2-one: A simpler analog without the chlorobenzyl groups.
4-Chlorobenzyl imidazolidine: Lacks the phenol group.
Phenol derivatives: Compounds with similar phenol groups but different substituents.
Uniqueness
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5443-27-6 |
|---|---|
Formule moléculaire |
C23H22Cl2N2O |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
2-[1,3-bis[(4-chlorophenyl)methyl]imidazolidin-2-yl]phenol |
InChI |
InChI=1S/C23H22Cl2N2O/c24-19-9-5-17(6-10-19)15-26-13-14-27(16-18-7-11-20(25)12-8-18)23(26)21-3-1-2-4-22(21)28/h1-12,23,28H,13-16H2 |
Clé InChI |
RHMQAAFHGZAFPU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3O)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B13994395.png)
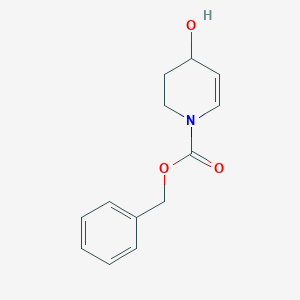




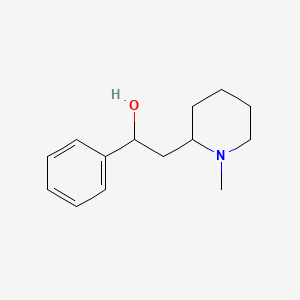

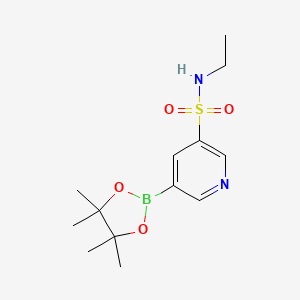
![1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato](/img/structure/B13994440.png)
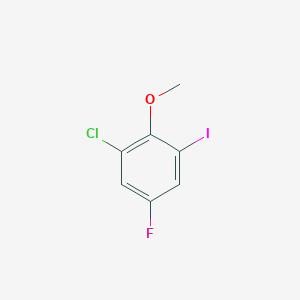
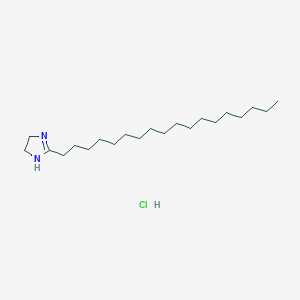
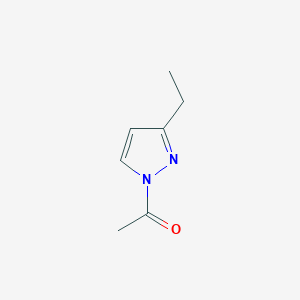
![N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline](/img/structure/B13994470.png)
